Dermostatin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

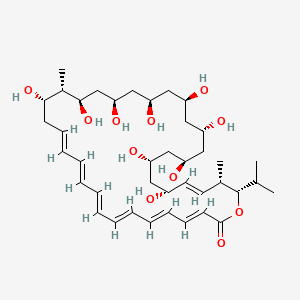

Dermostatin A, also known as this compound, is a useful research compound. Its molecular formula is C40H64O11 and its molecular weight is 720.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Dermostatin A has a molecular formula of C₃₅H₄₈O₁₄ and a molecular weight of approximately 680.84 g/mol. Its structure features multiple stereocenters, which contribute to its biological activity. The total synthesis of this compound has been achieved using innovative methods, including asymmetric acetate aldol reactions and selective cross-metathesis reactions, allowing for efficient construction of its complex structure .

Key Features of Synthesis:

- Convergent Synthesis: Combines fragments of similar complexity to enhance yield and simplify purification processes.

- Asymmetric Reactions: Utilizes chiral reagents to achieve high selectivity in the formation of stereocenters.

- Cross-Metathesis: Employs reactions between terminal olefins and trienals to construct polyene segments efficiently .

This compound exhibits potent antimicrobial properties, particularly against resistant strains of bacteria and fungi. Its mechanism of action involves interference with cellular processes in target organisms, which may vary depending on the microbial strain .

Antimicrobial Efficacy:

- In vitro Studies: Showed effectiveness against various pathogens, including resistant strains.

- In vivo Studies: Demonstrated lower efficacy compared to traditional antifungal agents like amphotericin B against Candida albicans, indicating a need for further research into its therapeutic applications .

Antimicrobial Agent

This compound is primarily researched for its potential as an antimicrobial agent. Its unique mechanism may provide alternatives to existing antibiotics in treating infections caused by resistant strains.

Research Tool

The compound serves as a valuable research tool in studying antibiotic resistance mechanisms and developing new therapeutic strategies. Its structural complexity allows for the exploration of various modifications that could enhance its efficacy or reduce toxicity.

Potential Therapeutic Development

The ongoing exploration of this compound's properties suggests potential applications in therapeutic development, particularly in treating infections where conventional antibiotics fail due to resistance .

Case Studies

Propiedades

Número CAS |

51053-36-2 |

|---|---|

Fórmula molecular |

C40H64O11 |

Peso molecular |

720.9 g/mol |

Nombre IUPAC |

(3E,5E,7E,9E,11E,13E,16S,17S,18R,20R,22R,24S,26S,28R,30R,32R,33E,35S,36S)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |

InChI |

InChI=1S/C40H64O11/c1-27(2)40-28(3)18-19-30(41)20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-38(49)29(4)37(48)16-14-12-10-8-6-5-7-9-11-13-15-17-39(50)51-40/h5-15,17-19,27-38,40-49H,16,20-26H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,19-18+/t28-,29-,30-,31-,32-,33+,34-,35+,36+,37-,38+,40-/m0/s1 |

Clave InChI |

LSYAYTGVPHMMBZ-YPCSGYANSA-N |

SMILES |

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |

SMILES isomérico |

C[C@H]1/C=C/[C@@H](C[C@@H](C[C@@H](C[C@H](C[C@@H](C[C@H](C[C@H](C[C@H]([C@H]([C@H](C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@H]1C(C)C)O)C)O)O)O)O)O)O)O)O |

SMILES canónico |

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |

Sinónimos |

dermostatin A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.